N2-(2,5-DIMETHYLPHENYL)-5-(4-FLUOROBENZOYL)-3-(PROPANE-1-SULFONYL)THIOPHENE-2,4-DIAMINE

Description

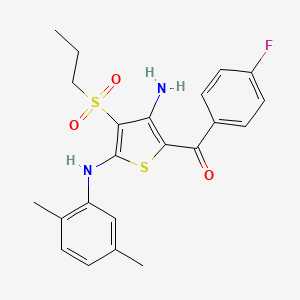

The compound N2-(2,5-dimethylphenyl)-5-(4-fluorobenzoyl)-3-(propane-1-sulfonyl)thiophene-2,4-diamine features a thiophene core substituted with a 4-fluorobenzoyl group at position 5, a propane-1-sulfonyl group at position 3, and a 2,5-dimethylphenyl moiety on the N2 amine.

Properties

IUPAC Name |

[3-amino-5-(2,5-dimethylanilino)-4-propylsulfonylthiophen-2-yl]-(4-fluorophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23FN2O3S2/c1-4-11-30(27,28)21-18(24)20(19(26)15-7-9-16(23)10-8-15)29-22(21)25-17-12-13(2)5-6-14(17)3/h5-10,12,25H,4,11,24H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKJWWZITRRFILU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)C1=C(SC(=C1N)C(=O)C2=CC=C(C=C2)F)NC3=C(C=CC(=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23FN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2,5-DIMETHYLPHENYL)-5-(4-FLUOROBENZOYL)-3-(PROPANE-1-SULFONYL)THIOPHENE-2,4-DIAMINE typically involves multi-step organic reactions. The process begins with the formation of the thiophene ring, followed by the introduction of the amino, propylsulfonyl, and fluorophenyl groups under controlled conditions. Common reagents used in these reactions include sulfur sources, amines, and fluorinated aromatic compounds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino and thiophene moieties.

Reduction: Reduction reactions may target the sulfonyl group, converting it to a sulfide.

Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

It appears that there is no direct information available within the provided search results regarding the applications of the specific compound "N2-(2,5-dimethylphenyl)-5-(4-fluorobenzoyl)-3-(propane-1-sulfonyl)thiophene-2,4-diamine." However, the search results do offer some information about related compounds and thiophene derivatives, which may provide insights into potential applications.

Here's what can be gathered from the search results:

1. Thiophene Derivatives and Anti-Inflammatory Activity

- Thiophene-based compounds are known for their anti-inflammatory properties . Examples include drugs like Tinoridine and Tiaprofenic acid .

- Some thiophene derivatives can inhibit COX and/or LOX enzymes, which are involved in inflammation . The presence of certain groups like methyl, methoxy, and hydroxyl can enhance this activity .

- Certain thiophene derivatives have demonstrated in vivo anti-inflammatory activity in classic models of inflammation .

2. Thiophene and DNA Interactions

- Thiophene derivatives can interact with the minor groove of DNA, which is a target for many enzymes and transcription control proteins .

- Modifying furan-phenyl-phenyl diamidines to phenyl-thiophene-benzimidazole derivatives can significantly increase affinity for the minor groove at AT sequences .

3. ChemDiv Compound C902-0263

- ChemDiv offers a screening compound with a similar structure: 3-(benzenesulfonyl)-N2-(2,3-dimethylphenyl)-5-(4-fluorobenzoyl)thiophene-2,4-diamine .

- This compound is available in various formats and quantities .

4. Related Thiophene Derivatives

- 3-(Ethanesulfonyl)-N2-(2-ethyl-6-methylphenyl)-5-(4-fluorobenzoyl)thiophene-2,4-diamine, a thiophene-derived molecule, has demonstrated potential biological activities, particularly in antimicrobial and anticancer applications.

5. Tryptophan-Kynurenine (Trp-KYN) Metabolic Pathway

- The Trp-KYN pathway is implicated in various diseases, including neurodegenerative disorders, autoimmune conditions, cancer, and psychiatric illnesses .

- KYN metabolites can have both neuroprotective and neurotoxic effects, influencing immune responses, neuroinflammation, and cellular energy regulation .

Given the information available, potential research applications for "this compound" could include:

- Anti-inflammatory research: Exploring its potential to inhibit COX and LOX enzymes or modulate inflammatory cytokines .

- DNA interaction studies: Investigating its binding affinity and interactions with DNA minor grooves .

- Antimicrobial and anticancer applications: Assessing its biological activity against common pathogens and cancer cells.

- Neuroprotective research: Examining its effects on the Trp-KYN pathway and potential neuroprotective properties .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and sulfonyl groups may play a role in binding to active sites, while the fluorophenyl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate biological pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Research Findings and Implications

- Sulfonyl Groups : The propane sulfonyl moiety in the target compound may improve metabolic stability compared to shorter sulfonyl chains in analogs like 7c–7f .

- Fluorinated Aromatics : The 4-fluorobenzoyl group’s electron-withdrawing effects could enhance binding affinity to hydrophobic enzyme pockets, similar to halogenated triazoles in .

- Diamine Functionality: The thiophene-2,4-diamine core may confer unique chelation properties, differentiating it from non-diamine analogs like those in .

Biological Activity

N2-(2,5-Dimethylphenyl)-5-(4-fluorobenzoyl)-3-(propane-1-sulfonyl)thiophene-2,4-diamine is a complex organic compound belonging to the thiophene family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, antimicrobial effects, and potential as a therapeutic agent.

Chemical Structure and Properties

The compound features a thiophene ring substituted with various functional groups, which contribute to its reactivity and biological activity. Its structural formula can be represented as follows:

This structure allows for interactions with multiple biological targets, enhancing its therapeutic potential.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of thiophene derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxicity against various cancer cell lines, including breast, colon, lung, and prostate cancers. The mechanism of action often involves:

- Inhibition of Topoisomerases : These compounds act as selective inhibitors of topoisomerase II, crucial for DNA replication and repair. In vitro studies have shown that they induce apoptosis in cancer cells by disrupting normal cell cycle progression and increasing reactive oxygen species (ROS) levels .

- Low Toxicity to Normal Cells : Comparative studies indicate that these compounds exhibit low toxicity towards normal cells while effectively targeting cancer cells .

Antimicrobial Activity

Thiophene derivatives are noted for their broad-spectrum antimicrobial activities. Research indicates that this compound may possess:

- Antibacterial Effects : Studies have shown efficacy against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for various bacterial strains suggest strong antibacterial properties .

- Antifungal Properties : The compound also exhibits antifungal activity against species such as Candida albicans, with mechanisms involving disruption of fungal cell wall integrity and interference with ergosterol biosynthesis .

Case Studies

- In Vitro Evaluation of Anticancer Activity : A study conducted on a series of thiophene derivatives showed that specific analogs inhibited the growth of MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines at micromolar concentrations. The study emphasized the importance of structural modifications in enhancing anticancer efficacy .

- Antimicrobial Screening : Another research effort evaluated the antimicrobial properties of thiophene-based compounds against clinical isolates. Results indicated potent activity against resistant strains of Staphylococcus aureus and Escherichia coli, reinforcing the therapeutic potential in treating infections caused by multidrug-resistant organisms .

The biological activity of this compound can be attributed to several mechanisms:

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing N2-(2,5-dimethylphenyl)-5-(4-fluorobenzoyl)-3-(propane-1-sulfonyl)thiophene-2,4-diamine, and what methodologies are recommended to address them?

- Answer : Synthesis challenges include regioselective sulfonation and fluorobenzoylation. A multi-step approach is recommended:

Sulfonation : Use propane-1-sulfonyl chloride under controlled anhydrous conditions to avoid side reactions (e.g., over-sulfonation or hydrolysis) .

Fluorobenzoylation : Employ Friedel-Crafts acylation with 4-fluorobenzoyl chloride in the presence of Lewis acids (e.g., AlCl₃) at low temperatures (−10°C to 0°C) to minimize decomposition .

Purification : Utilize column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) to isolate the target compound with >95% purity .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

- Answer : A combination of techniques is required:

- NMR : ¹H and ¹³C NMR to verify substituent positions (e.g., dimethylphenyl protons at δ 2.2–2.5 ppm; fluorobenzoyl carbonyl at δ 165–170 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ peak matching theoretical mass ± 0.001 Da) .

- IR Spectroscopy : Detect sulfonyl (S=O stretch at 1150–1250 cm⁻¹) and fluorobenzoyl (C=O at 1680–1720 cm⁻¹) groups .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

- Answer :

- Solubility : Highly lipophilic in neutral conditions (DMSO >50 mg/mL; aqueous solubility <0.1 mg/mL at pH 7). Solubility improves in acidic/basic media (e.g., pH 2: 1.2 mg/mL; pH 10: 1.5 mg/mL) due to sulfonate group ionization .

- Stability : Stable at −20°C for >6 months. Degrades at >40°C (t½ = 72 hours) or under UV light (photodecomposition via thiophene ring opening) .

Advanced Research Questions

Q. How can researchers design experiments to study the compound’s interaction with biological targets (e.g., kinases or GPCRs)?

- Answer : Use a tiered approach:

In Silico Docking : Screen against Protein Data Bank (PDB) targets using software like AutoDock Vina to identify binding pockets (focus on sulfonyl and fluorobenzoyl motifs) .

Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) with immobilized receptors (e.g., EGFR or 5-HT receptors) .

Cellular Assays : Test inhibition of kinase activity (e.g., IC₅₀ via ADP-Glo™ assay) or GPCR signaling (cAMP/calcium flux assays) .

Q. How should contradictory data on the compound’s mechanism of action be resolved?

- Answer : Apply triangulation:

- Reproducibility : Validate results across independent labs using standardized protocols (e.g., NIH Rigor and Reproducibility guidelines) .

- Orthogonal Assays : Combine biochemical (e.g., enzyme inhibition) and cellular (e.g., gene expression profiling) assays to confirm mechanisms .

- Data Mining : Use cheminformatics tools (e.g., ChEMBL, PubChem) to compare with structurally similar compounds .

Q. What advanced methodologies are recommended for studying the compound’s metabolic pathways?

- Answer :

- Metabolite Identification : Use LC-HRMS/MS with hepatocyte microsomes to detect phase I (oxidation) and phase II (glucuronidation) metabolites .

- Isotope Labeling : Synthesize deuterated analogs (e.g., ²H₃-propane sulfonyl) to trace metabolic pathways via mass spectrometry .

- Computational ADME : Predict clearance and toxicity using QSAR models (e.g., ADMET Predictor™) .

Q. How can theoretical frameworks guide research on this compound’s physicochemical properties?

- Answer :

- DFT Calculations : Model electron distribution (e.g., HOMO-LUMO gaps) to predict reactivity and binding affinity .

- QSAR : Correlate substituent effects (e.g., fluorine vs. methyl groups) with logP, pKa, and solubility .

- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers to assess membrane permeability .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.